molecular formula C2H8ClN3S B2810992 Methylaminothiourea;hydrochloride CAS No. 2413898-79-8

Methylaminothiourea;hydrochloride

Cat. No.: B2810992
CAS No.: 2413898-79-8
M. Wt: 141.62
InChI Key: JQPZTRBYIRCNAP-UHFFFAOYSA-N
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Description

Methylaminothiourea;hydrochloride is an organosulfur compound with the chemical formula C₂H₇N₃S·HCl. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its diverse applications in organic synthesis and various biological activities.

Preparation Methods

Methylaminothiourea;hydrochloride can be synthesized through several methods. One common method involves the reaction of hydrazine hydrate or hydrazine sulfate with methyl hydrazine sulfate and alkali-metal salt thiocyanate or ammonium thiocyanate. This reaction can be carried out using either a solvent method or a solid-phase method. The hydrazine thiocyanate or methylhydrazine thiocyanate formed in the reaction is then heated to produce methylaminothiourea .

Chemical Reactions Analysis

Methylaminothiourea;hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form amines or other reduced sulfur compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

Methylaminothiourea;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It has been studied for its antibacterial, antioxidant, and anticancer properties.

    Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimalarial activities.

    Industry: It is used in the production of dyes, elastomers, and photographic films

Mechanism of Action

The mechanism of action of methylaminothiourea;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions. In biological systems, it may inhibit specific enzymes or interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Methylaminothiourea;hydrochloride can be compared with other thiourea derivatives, such as:

Properties

IUPAC Name

methylaminothiourea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S.ClH/c1-4-5-2(3)6;/h4H,1H3,(H3,3,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSDWXRTQSJHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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